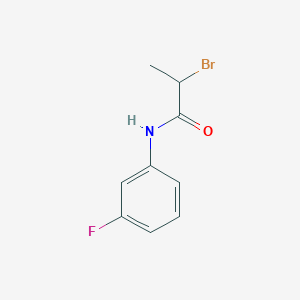

2-bromo-N-(3-fluorophenyl)propanamide

Descripción

Significance of Halogenated Amide Scaffolds in Modern Organic and Medicinal Chemistry

Halogenated amide scaffolds are fundamental building blocks in the development of new chemical entities. The incorporation of halogen atoms—such as fluorine, chlorine, or bromine—into an amide-containing molecule can profoundly influence its physicochemical and biological properties. researchgate.netnih.gov Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov

The amide bond itself is a cornerstone of medicinal chemistry, prized for its stability under physiological conditions and its ability to participate in hydrogen bonding as both a donor and an acceptor. numberanalytics.com This dual capability is crucial for molecular recognition and interaction with biological macromolecules like proteins and enzymes. numberanalytics.com The planarity of the amide bond also imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional shapes to fit into the active sites of receptors or enzymes.

Furthermore, the strategic placement of a halogen atom can lead to specific, non-covalent interactions known as halogen bonding. nih.gov This interaction, where the halogen acts as a Lewis acid, can contribute significantly to the binding energy between a ligand and its receptor, enhancing potency and selectivity. nih.gov Consequently, electrophilic halogenation is a widely utilized strategy by medicinal chemists to optimize drug candidates. chemrxiv.org

Overview of Propanamide Derivatives in Contemporary Academic Research

Propanamide derivatives are actively investigated across various fields of academic research for their diverse pharmacological potential. Studies have highlighted their promise in several therapeutic areas. For instance, certain propanamide derivatives are being explored for their neuroprotective properties, with potential applications in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. acs.org

Research has also demonstrated the efficacy of halogenated propanamide analogs as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating their potential as novel analgesic agents for pain management. nih.gov The versatility of the propanamide scaffold allows for systematic structural modifications, enabling researchers to fine-tune the activity, selectivity, and pharmacokinetic properties of these compounds. This has led to the development of extensive libraries of propanamide derivatives for screening against various biological targets, including enzymes like urease and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The synthesis of novel derivatives remains a crucial method for modifying the effects of existing drug molecules to enhance therapeutic outcomes and reduce side effects. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSRLGWQOCKVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N 3 Fluorophenyl Propanamide and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in Amide Synthesis

The formation of the amide bond is the cornerstone of synthesizing 2-bromo-N-(3-fluorophenyl)propanamide. This is typically achieved through nucleophilic acyl substitution, where a nucleophilic amine attacks an electrophilic carboxylic acid derivative.

The most direct and widely utilized method for synthesizing N-aryl amides is the acylation of an aniline (B41778) derivative with an acyl chloride. For the target compound, this involves the reaction of 3-fluoroaniline (B1664137) with 2-bromopropionyl chloride. nih.gov This reaction is a classic example of nucleophilic acyl substitution.

The plausible synthetic pathway involves the nucleophilic attack of the amino group of 3-fluoroaniline on the highly electrophilic carbonyl carbon of 2-bromopropionyl chloride. vulcanchem.com The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the aniline starting material, which would render it non-nucleophilic.

The requisite 2-bromopropionyl chloride is itself prepared from 2-bromopropionic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. 2-bromopropionic acid can be synthesized via the bromination of propionic acid, a reaction often facilitated by phosphorus trichloride (B1173362) or red phosphorus in what is known as the Hell-Volhard-Zelinsky reaction. chemicalbook.comquora.com

Table 1: Reactants and Reagents in Acylation Synthesis

| Compound | Role | Key Considerations |

| 3-Fluoroaniline | Nucleophile | The fluorine substituent slightly deactivates the aromatic ring but the amino group remains a potent nucleophile. |

| 2-Bromopropionyl Chloride | Electrophile / Acylating Agent | Highly reactive; moisture-sensitive. The bromine at the alpha position is a key functional handle for subsequent reactions. |

| Triethylamine / Pyridine | Base | Scavenges the HCl byproduct generated during the reaction. |

| Dichloromethane (B109758) / THF | Solvent | An inert, aprotic solvent is typically used to dissolve reactants without participating in the reaction. |

An alternative, though generally less direct, strategy for forming the carbon-nitrogen bond involves the amination of a derivatized aliphatic chain. This approach would entail reacting 3-fluoroaniline with a propanoyl derivative that has a suitable leaving group at the carbonyl carbon and a bromine at the alpha-carbon.

While direct acylation with acyl chlorides is more common, other coupling methods can be employed. For instance, amide bonds can be formed from carboxylic acids (e.g., 2-bromopropionic acid) and amines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

Another conceptual approach involves the reduction of a nitro group to an amine, which is then subsequently acylated. For example, a precursor like 2-bromo-1-(3-fluorophenyl)-1-nitropropane could theoretically be reduced to the corresponding amine and then acylated, although this represents a more circuitous route compared to direct acylation of 3-fluoroaniline. nveo.org

Regioselective Synthesis Approaches to Specific Isomers (e.g., 2-bromo vs. 3-bromo propanamides)

Regioselectivity in the synthesis of brominated N-(3-fluorophenyl)propanamides is crucial for defining the final properties of the molecule. The position of the bromine atom on the propanamide chain (alpha, or '2-', versus beta, or '3-') is determined entirely by the choice of the starting acyl chloride.

Synthesis of the 2-bromo isomer: To obtain the target compound, 2-bromo-N-(3-fluorophenyl)propanamide, the reaction must utilize 2-bromopropionyl chloride . The bromine is located on the carbon adjacent to the carbonyl group.

Synthesis of the 3-bromo isomer: To synthesize the constitutional isomer, 3-bromo-N-(3-fluorophenyl)propanamide, one must use 3-bromopropionyl chloride as the acylating agent. In this reagent, the bromine is on the terminal carbon of the three-carbon chain.

The reaction mechanism with 3-fluoroaniline is identical in both cases; however, the resulting products are distinct constitutional isomers with different chemical and physical properties. The control over regioselectivity is therefore achieved through the careful selection of commercially available or specifically synthesized starting materials.

Table 2: Regioselective Synthesis via Acyl Chloride Selection

| Desired Product | Required Acyl Chloride | Structure of Acyl Chloride |

| 2-bromo-N-(3-fluorophenyl)propanamide | 2-Bromopropionyl chloride | CH₃CH(Br)COCl |

| 3-bromo-N-(3-fluorophenyl)propanamide | 3-Bromopropionyl chloride | BrCH₂CH₂COCl |

Stereoselective Synthesis of Enantiopure 2-bromo-N-(3-fluorophenyl)propanamide Precursors

The 2-bromo-N-(3-fluorophenyl)propanamide molecule is chiral, with the stereocenter located at the second carbon of the propanamide chain (the carbon bearing the bromine atom). The synthesis of enantiomerically pure forms of this compound requires a stereoselective approach, which is most commonly introduced via the precursors.

The key chiral precursor is 2-bromopropionic acid. Standard synthesis of this acid typically yields a racemic mixture (an equal mixture of (R)- and (S)-enantiomers). To obtain an enantiopure final product, one must start with an enantiopure form of 2-bromopropionic acid or its corresponding acyl chloride. Several strategies exist for accessing these enantiopure precursors:

Chiral Resolution: A racemic mixture of 2-bromopropionic acid can be resolved into its separate enantiomers. This can be achieved by forming diastereomeric salts with a chiral base (e.g., a chiral amine). The resulting diastereomers have different solubilities and can be separated by fractional crystallization. Another method involves copper(II)-mediated resolution using chiral ligands like O,O'-dibenzoyltartaric acid. semanticscholar.org

Asymmetric Synthesis: Enantiopure 2-bromopropionic acid can be synthesized directly using stereoselective bromination methods or from chiral starting materials, such as enantiopure alanine, through reactions involving diazotization in the presence of bromide ions.

Once the enantiopure (R)- or (S)-2-bromopropionic acid is obtained, it can be converted to the corresponding enantiopure acyl chloride without disturbing the stereocenter. Subsequent acylation of 3-fluoroaniline with this enantiopure reagent will yield the desired enantiopure (R)- or (S)-2-bromo-N-(3-fluorophenyl)propanamide.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of 2-bromo-N-(3-fluorophenyl)propanamide while minimizing side reactions and simplifying purification. researchgate.net Key parameters for the acylation of 3-fluoroaniline with 2-bromopropionyl chloride include the choice of solvent, base, temperature, and reaction time. nih.govresearchgate.net

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are preferred as they dissolve the reactants without interfering with the reaction.

Base: The choice and stoichiometry of the base are critical. While tertiary amines like triethylamine are common, inorganic bases such as potassium carbonate (K₂CO₃) can also be used, particularly in larger-scale syntheses where removal of amine salts can be problematic. nih.gov Using slightly more than one equivalent of the base is typical to ensure complete neutralization of the generated HCl.

Temperature: The acylation reaction is often highly exothermic. Therefore, the reaction is typically initiated at a low temperature (e.g., 0 °C) by slowly adding the acyl chloride to the solution of the aniline and base. After the initial addition, the reaction may be allowed to warm to room temperature to ensure it proceeds to completion.

Reaction Time and Monitoring: The progress of the reaction is usually monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.

Table 3: Optimization Parameters for Acylation Reaction

| Parameter | Condition | Rationale / Effect on Yield and Purity |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction, minimizing the formation of impurities from side reactions. |

| Base | Triethylamine (1.1 eq.) | Neutralizes HCl byproduct efficiently. Excess can complicate purification. |

| K₂CO₃ (1.5 eq.) | An effective, inexpensive inorganic base. Heterogeneous reaction may require longer times. | |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants, volatile and easy to remove post-reaction. |

| Toluene | Higher boiling point, may be suitable if heating is required to drive the reaction to completion. | |

| Addition Rate | Slow, dropwise addition of acyl chloride | Prevents a rapid temperature increase and reduces the formation of di-acylated or other byproducts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would be instrumental in identifying the hydrogen environments in 2-bromo-N-(3-fluorophenyl)propanamide. The molecule has distinct proton signals corresponding to the propanamide backbone and the 3-fluorophenyl ring.

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the downfield region (δ 8.0-9.5 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (C₆H₄F): The 3-fluorophenyl group would present a complex multiplet pattern for its four protons. The fluorine atom at position 3 would influence the chemical shifts and introduce additional splitting (H-F coupling). The proton at C2 would likely appear as a doublet of triplets, the proton at C6 as a triplet of doublets, and the protons at C4 and C5 as multiplets.

Methine Proton (CH-Br): The proton on the carbon bearing the bromine atom (α-carbon) is expected to be a quartet due to coupling with the adjacent methyl protons. Its chemical shift would be significantly downfield (δ 4.0-5.0 ppm) because of the deshielding effect of the adjacent bromine atom and carbonyl group.

Methyl Protons (CH₃): The three protons of the methyl group would appear as a doublet, coupling with the single methine proton, typically in the upfield region (δ 1.7-2.0 ppm).

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-N-(3-fluorophenyl)propanamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (amide) | 8.0 - 9.5 | br s (broad singlet) | N/A |

| Ar-H (phenyl) | 6.8 - 7.8 | m (multiplet) | ~2-8 (H-H), ~5-10 (H-F) |

| CH-Br (methine) | 4.0 - 5.0 | q (quartet) | ~7 (H-H) |

| CH₃ (methyl) | 1.7 - 2.0 | d (doublet) | ~7 (H-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy would confirm the carbon skeleton of the molecule. Nine distinct signals would be expected, corresponding to each unique carbon atom.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically appearing at δ 165-175 ppm.

Aromatic Carbons (C₆H₄F): Six signals would be present in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine (C-F) would show a large coupling constant (¹JCF ≈ 240-260 Hz) and appear as a doublet. The other aromatic carbons would also exhibit smaller C-F couplings.

Methine Carbon (C-Br): The α-carbon bonded to bromine would be found in the range of δ 40-55 ppm.

Methyl Carbon (CH₃): The methyl carbon signal would appear in the upfield region, typically at δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-N-(3-fluorophenyl)propanamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 165 - 175 |

| C-F (aromatic) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-N (aromatic) | 138 - 142 |

| Ar-C (aromatic) | 110 - 135 |

| CH-Br (methine) | 40 - 55 |

| CH₃ (methyl) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

2D NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the CH-Br proton and the CH₃ protons, as well as among the protons on the 3-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals for the CH-Br, CH₃, and aromatic groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-bromo-N-(3-fluorophenyl)propanamide would be dominated by absorptions from the amide and aromatic functionalities.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption between 1650-1680 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.

N-H Bend (Amide II band): A strong band between 1530-1570 cm⁻¹ arises from the N-H bending coupled with C-N stretching.

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region would indicate the C-F bond.

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹, would correspond to the C-Br stretch.

Table 3: Predicted FT-IR Absorption Bands for 2-bromo-N-(3-fluorophenyl)propanamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Weak-Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and aromatic rings often produce strong Raman signals.

Aromatic Ring Vibrations: The phenyl ring would show several characteristic bands, including a strong C=C ring stretching mode around 1600 cm⁻¹.

C=O Stretch: The carbonyl stretch would also be visible, though typically weaker in Raman than in IR.

C-Br Stretch: The C-Br stretch often gives a more intense signal in Raman spectroscopy than in IR, providing a clear marker in the low-frequency region (500-650 cm⁻¹).

Symmetric CH₃ Stretch: The symmetric stretching of the methyl group around 2940 cm⁻¹ would likely be a prominent feature.

While experimental data for 2-bromo-N-(3-fluorophenyl)propanamide is not available, the application of these advanced spectroscopic techniques would be essential for its unequivocal structural confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Detailed mass spectrometry analysis for 2-bromo-N-(3-fluorophenyl)propanamide, which would typically identify the molecular ion peak and characteristic fragmentation patterns, has not been reported in the reviewed scientific literature. Such an analysis would be crucial for confirming the molecular weight and elucidating the compound's structure by observing how it breaks apart under ionization.

The molecular formula of 2-bromo-N-(3-fluorophenyl)propanamide is C₉H₉BrFNO. Its theoretical monoisotopic mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio, would be expected to produce a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

A hypothetical fragmentation pattern would likely involve cleavage at the amide bond, the bond alpha to the carbonyl group, and loss of the bromine atom. Common fragmentation pathways for similar N-phenyl amides often involve the formation of acylium ions and ions corresponding to the aniline derivative.

Table 3.3.1. Predicted Mass Spectrometry Data for 2-bromo-N-(3-fluorophenyl)propanamide

| Analysis | Description | Predicted Observation |

| Molecular Ion | The unfragmented, ionized molecule. | An M+ peak and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. |

| Key Fragments | Common ions formed upon fragmentation. | Fragments corresponding to the loss of Br, cleavage of the amide bond (C-N), and alpha-cleavage (C-C bond next to the carbonyl). |

Note: The data in this table is predictive and based on general principles of mass spectrometry, as no experimental data has been published.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing

There are no published single-crystal X-ray diffraction studies for 2-bromo-N-(3-fluorophenyl)propanamide in the Cambridge Structural Database (CSD) or other reviewed crystallographic databases. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

An SCXRD analysis would provide critical information on:

Molecular Conformation: The specific arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the amide group and the relative orientations of the phenyl ring and the propanamide chain.

Crystal Packing: How individual molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H of the amide and the C=O of a neighboring molecule), dipole-dipole interactions, and van der Waals forces. The presence of bromine and fluorine atoms could also lead to halogen bonding interactions, which can significantly influence the crystal packing.

Table 3.4.1. Hypothetical Crystallographic Data Parameters for 2-bromo-N-(3-fluorophenyl)propanamide

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal structure. |

Note: This table outlines the parameters that would be determined from an SCXRD experiment. No experimental values are available in the literature for this specific compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations for 2-bromo-N-(3-fluorophenyl)propanamide would enable a detailed understanding of its electronic structure and inherent reactivity.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and less stable. emerginginvestigators.org For 2-bromo-N-(3-fluorophenyl)propanamide, the spatial distribution of the HOMO would likely be concentrated around the electron-rich regions, such as the bromine atom and the phenyl ring, indicating these as potential sites for electrophilic attack. The LUMO's distribution would highlight electron-deficient areas, susceptible to nucleophilic attack.

Illustrative Data Table for FMO Analysis Note: The following data are hypothetical and serve to illustrate what a DFT calculation might yield. Actual values would require specific computation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate potential.

For 2-bromo-N-(3-fluorophenyl)propanamide, the MEP map would likely show negative potential (red) around the oxygen and fluorine atoms due to their high electronegativity, marking them as sites for electrophilic interaction. The hydrogen atoms of the amide group and potentially the area around the bromine atom would exhibit positive potential (blue), indicating them as electrophilic sites vulnerable to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.

The NBO analysis of 2-bromo-N-(3-fluorophenyl)propanamide would reveal the nature of its chemical bonds and the extent of electron delocalization. It calculates the stabilization energies (E(2)) associated with charge transfer from a donor NBO (a filled orbital, such as a lone pair or a bonding orbital) to an acceptor NBO (an empty, or anti-bonding, orbital). Larger stabilization energies indicate stronger interactions. For instance, interactions between the lone pairs of the oxygen, nitrogen, or halogen atoms and the antibonding orbitals of adjacent bonds would be quantified, providing insight into the molecule's electronic stability. pnrjournal.comresearchgate.net

Illustrative Data Table for NBO Analysis Note: The following data are hypothetical examples of significant donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π(C=O) | ~45 |

| LP(N) | σ(C-C) | ~5 |

| LP(Br) | σ*(C-C) | ~2 |

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule. It provides a chemically intuitive picture of bonding, distinguishing between core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a high value (close to 1) corresponds to a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs.

An ELF analysis of 2-bromo-N-(3-fluorophenyl)propanamide would map out these regions, offering a clear depiction of its chemical structure. The basins of high ELF values would correspond to the core electrons of the heavy atoms, the covalent bonds (C-C, C-H, C-N, C=O, C-Br, C-F), and the lone pairs on the oxygen, nitrogen, fluorine, and bromine atoms. This visual information complements NBO analysis and helps in understanding the molecule's reactivity based on its electronic domains.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the particles.

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

Conceptual DFT (CDFT), also known as chemical reactivity theory, provides a set of quantitative descriptors that predict the global and local reactivity of a molecule. scielo.org.mxmdpi.com These descriptors are derived from the change in energy of the system with respect to the number of electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

Local reactivity descriptors, such as the Fukui function, indicate which atoms or regions within a molecule are most reactive towards a specific type of chemical attack (nucleophilic, electrophilic, or radical).

A CDFT analysis of 2-bromo-N-(3-fluorophenyl)propanamide would provide a quantitative measure of its reactivity, complementing the qualitative insights from FMO and MEP analyses. scielo.org.mxmdpi.com

Illustrative Data Table for Conceptual DFT Descriptors Note: The following data are hypothetical and for illustrative purposes only.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Intermolecular Interaction Analysis through Energy Frameworks and Hirshfeld Surfaces

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. Computational methods such as Hirshfeld surface analysis and energy frameworks provide profound insights into these non-covalent interactions.

Hirshfeld Surface Analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, effectively defining the space a molecule occupies within its crystal environment. mdpi.comdergipark.org.tr This analysis allows for the identification of significant close contacts between neighboring molecules.

Key features mapped onto the Hirshfeld surface include:

d_norm : This property, the normalized contact distance, is mapped onto the surface to identify regions of significant intermolecular contact. biointerfaceresearch.com Red spots on the d_norm map indicate contacts that are shorter than the van der Waals radii, representing the strongest interactions, while blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals separation distance. dergipark.org.trnih.govscirp.org

Shape Index and Curvedness : These properties help in identifying π-π stacking interactions, which are crucial in the packing of aromatic compounds. nih.gov

Energy Frameworks analysis complements Hirshfeld surfaces by quantifying the energetic significance of the observed intermolecular interactions. preprints.orgrasayanjournal.co.in This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal. The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). researchgate.net

These energy components are visualized as frameworks, where cylinders connect the centroids of interacting molecules. The size and color of the cylinders are proportional to the magnitude of the interaction energy, providing a clear visual representation of the crystal's energetic topology. rasayanjournal.co.inresearchgate.net For instance, energy framework analysis can reveal that dispersion or electrostatic forces are the dominant contributors to the stability of the crystal structure. rasayanjournal.co.innih.govrsc.org

While these computational tools are extensively used for analyzing molecular crystals, specific Hirshfeld surface and energy framework analyses for 2-bromo-N-(3-fluorophenyl)propanamide have not been detailed in the available scientific literature. A hypothetical analysis would likely focus on identifying and quantifying interactions involving the bromine and fluorine atoms, the amide group (as a hydrogen bond donor and acceptor), and the aromatic ring (π-π stacking and C-H···π interactions).

| Contact Type | Description | Expected Contribution |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | Often the largest contributor due to the abundance of H atoms on the molecular surface. |

| O···H / N···H | Corresponds to hydrogen bonding involving the amide oxygen and nitrogen. | Significant, indicating the presence of N-H···O hydrogen bonds that often direct crystal packing. |

| C···H | Represents C-H···π interactions involving the fluorophenyl ring. | Moderate contribution, important for stabilizing the packing of aromatic systems. |

| F···H | Involves the fluorine substituent, acting as a weak hydrogen bond acceptor. | Minor to moderate contribution. |

| Br···H / Br···X | Involves the bromine atom in halogen bonding or other van der Waals contacts. | Minor to moderate contribution, depending on the packing arrangement. |

| Energy Component | Description | Anticipated Significance |

|---|---|---|

| Electrostatic (E_ele) | Energy from the interaction of static charge distributions (e.g., dipole-dipole, hydrogen bonds). | Expected to be a major stabilizing component, driven by the polar amide group. |

| Dispersion (E_dis) | Energy from instantaneous fluctuations in electron density (van der Waals forces). | A significant contributor to overall stability, particularly from the aromatic ring and halogen atoms. |

| Repulsion (E_rep) | Energy arising from the Pauli exclusion principle at short intermolecular distances. | A destabilizing component that balances the attractive forces. |

| Polarization (E_pol) | Energy from the distortion of a molecule's electron cloud by another's electric field. | Typically a smaller, but still important, stabilizing contribution. |

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium can significantly influence the molecular structure, stability, and chemical reactivity of a solute. These effects arise from non-covalent interactions between the solute and solvent molecules, which can be broadly categorized as non-specific (e.g., based on solvent polarity and polarizability) and specific (e.g., hydrogen bonding).

Effects on Molecular Structure: The conformation of a flexible molecule like 2-bromo-N-(3-fluorophenyl)propanamide can be influenced by the solvent environment. In polar solvents, conformations that maximize the molecular dipole moment may be stabilized. dntb.gov.ua Specific interactions, such as hydrogen bonding between the amide group and protic solvents (like water or alcohols), can further influence the preferred geometry. researchgate.net Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate these bulk solvent effects on molecular geometry and energetics. acs.org Theoretical investigations have shown that properties like dipole moment and polarizability of a solute tend to increase with the polarity of the solvent. dntb.gov.ua

Effects on Reactivity: Solvent choice is a critical parameter in chemical synthesis, as it can dramatically alter reaction rates and even change the outcome of a reaction. The principles of transition state theory explain that solvents affect reaction rates by differentially stabilizing the reactants and the transition state.

Polarity Effects : For reactions proceeding through a polar or charged transition state, polar solvents generally lead to rate acceleration due to better stabilization of the transition state compared to the reactants.

Specific Solvation : Solvents capable of specific interactions, such as hydrogen bonding, can play a crucial role. For instance, in nucleophilic substitution reactions, protic solvents can solvate the leaving group, facilitating its departure, while aprotic polar solvents may better solvate the cation, enhancing the nucleophilicity of the anion. Theoretical studies on various reaction types have confirmed the importance of considering both bulk solvent effects and specific solute-solvent interactions. dntb.gov.uamiami.edu

For a compound like 2-bromo-N-(3-fluorophenyl)propanamide, the reactivity, particularly at the electrophilic carbon bearing the bromine atom, would be sensitive to the solvent. In nucleophilic substitution reactions, the choice of solvent would be critical in modulating the reaction pathway and efficiency. However, specific computational or experimental data detailing the solvent effects on the molecular structure and reactivity of 2-bromo-N-(3-fluorophenyl)propanamide are not available in the reviewed literature.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Effect on S_N2 Reactivity |

|---|---|---|---|

| Hexane | 1.9 | Non-polar Aprotic | Very slow reaction rate due to poor stabilization of any charge separation in the transition state. |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate reaction rate. |

| Acetone | 21 | Polar Aprotic | Faster reaction rate; good at solvating the counter-ion of the nucleophile. |

| Dimethylformamide (DMF) | 37 | Polar Aprotic | High reaction rate; effectively solvates cations, leaving the nucleophile highly reactive. |

| Methanol (B129727) | 33 | Polar Protic | Slower rate than DMF due to solvation of the nucleophile via hydrogen bonding, reducing its reactivity. |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While experimental spectra for 2-bromo-N-(3-fluorophenyl)propanamide are not widely published, its expected spectroscopic features can be predicted based on its molecular structure.

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the 3-fluorophenyl ring, showing characteristic splitting patterns due to H-H and H-F coupling. - Methine Proton (CH-Br): A quartet (or doublet of quartets) in the region of 4.5-5.0 ppm. - Methyl Protons (CH₃): A doublet in the upfield region (approx. 1.8-2.2 ppm) due to coupling with the adjacent methine proton. - Amide Proton (NH): A broad singlet, typically in the downfield region (approx. 8.0-9.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-165 ppm). The carbon attached to fluorine will show a large one-bond C-F coupling constant. - Methine Carbon (CH-Br): A signal around 40-50 ppm. - Methyl Carbon (CH₃): A signal in the upfield region, around 15-25 ppm. |

| FT-IR | - N-H Stretch: A sharp to medium absorption band around 3250-3350 cm⁻¹. - C-H Stretches (Aromatic & Aliphatic): Bands in the range of 2850-3100 cm⁻¹. - C=O Stretch (Amide I): A strong, characteristic absorption band around 1650-1680 cm⁻¹. - N-H Bend (Amide II): An absorption band around 1520-1570 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹. - C-Br Stretch: An absorption band in the lower frequency region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z corresponding to the molecular weight (e.g., 245 and 247). - Fragmentation: Common fragmentation patterns would include the loss of Br, cleavage of the amide bond, and fragmentation of the aromatic ring. |

Potential Research Applications

Given the biological activities observed in the broader class of N-substituted halogenated propanamides, 2-bromo-N-(3-fluorophenyl)propanamide can be considered a compound of interest for several research applications. Its structural motifs suggest potential utility in medicinal chemistry and drug discovery programs.

The molecule could serve as a scaffold or an intermediate for the synthesis of more complex molecules. The presence of the reactive C-Br bond allows for further functionalization through nucleophilic substitution, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Based on related compounds, this molecule could be investigated for its potential as a modulator of ion channels or receptors in the central nervous system. Halogenated phenyl propanamides have been identified as potent TRPV1 antagonists, suggesting a possible role in the development of new analgesics. nih.gov Furthermore, the general class of propanamide derivatives has shown a wide spectrum of potential therapeutic possibilities, including anti-inflammatory, anticancer, and antiviral activities. acs.org

Mechanistic Exploration of Molecular Interactions and Biological Targets in Vitro and Cellular Studies

Molecular Recognition and Binding to Specific Receptor Systems (e.g., TRPV1 Antagonism by Propanamide Derivatives)

Propanamide derivatives have been extensively investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain perception. nih.gov The antagonism of TRPV1 is a promising strategy for developing novel analgesic agents. nih.gov In vitro studies, typically using Chinese hamster ovary (CHO) cells heterologously expressing human TRPV1 (hTRPV1), are employed to determine the efficacy of these compounds. doi.org The antagonistic activity is often measured by the inhibition of TRPV1 activation by agonists like capsaicin (B1668287) or by low pH. nih.govdoi.org

The structure-activity relationship (SAR) analyses of various propanamide series have revealed key pharmacophoric elements essential for potent TRPV1 antagonism. For instance, studies on 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides highlighted that specific hydrophobic interactions of substituents in certain regions of the ligand are critical for high binding potency to hTRPV1. nih.gov Modifications in the A-region (the phenylpropanamide moiety) and C-region (the terminal part of the molecule) significantly influence the compound's affinity and antagonistic activity. nih.gov For example, indane-type propanamide analogues have demonstrated better antagonism compared to corresponding 2,3-dihydrobenzofuran (B1216630) and 1,3-benzodioxole (B145889) surrogates. nih.gov

One particularly potent antagonist, compound 49S from a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, exhibited a binding affinity (Ki) of 0.2 nM against capsaicin-induced activation and an IC50 of 6.3 nM against pH-induced activation. nih.govresearchgate.net This high potency is attributed to additional hydrophobic interactions made by its 4-methylpiperidinyl group within a hydrophobic region of the receptor. nih.gov These findings underscore the importance of specific molecular recognition between the propanamide ligand and the TRPV1 receptor for effective antagonism.

| Compound | Structure | Binding Affinity (Ki(CAP), nM) | Antagonism (IC50(pH), nM) | Reference |

|---|---|---|---|---|

| Compound 49S | N-((2-((S)-4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide | 0.2 | 6.3 | nih.gov |

| Antagonist 36 (Indane analogue) | Structure containing an indane A-region and a propanamide B-region | Potent (specific value not stated in abstract) | Not Reported | nih.gov |

| Compound 7 (2-butylthio derivative) | Racemic 2-butylthio pyridine (B92270) C-region analogue of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 0.7 | 40.4 | researchgate.net |

Enzyme Inhibition Studies at a Molecular Level (e.g., α-glucosidase inhibitory potential for analogues)

Analogues of 2-bromo-N-(3-fluorophenyl)propanamide, particularly those incorporating amide functionalities, have been explored for their potential to inhibit enzymes of therapeutic interest. One such enzyme is α-glucosidase, a key target in the management of type 2 diabetes. nih.gov Inhibition of this intestinal enzyme delays carbohydrate digestion, leading to a reduction in postprandial hyperglycemia. nih.gov

While studies specifically on 2-bromo-N-(3-fluorophenyl)propanamide as an α-glucosidase inhibitor are not prevalent, research on structurally related compounds provides insight into the potential of this chemical class. For example, a series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. nih.gov Many of these compounds displayed significantly higher inhibitory effects than the standard drug acarbose. nih.gov

The structure-activity relationship in these series often indicates that the nature and position of substituents on the aromatic rings play a crucial role in the inhibitory potency. For instance, in one study of 1,2,3-triazole derivatives, a p-bromo substituted analogue showed stronger inhibitory activity compared to p-fluoro and p-chloro analogues. nih.gov Furthermore, electron-releasing groups on the phenyl ring were found to be more active than electron-withdrawing groups. nih.gov These findings suggest that analogues of 2-bromo-N-(3-fluorophenyl)propanamide, through strategic structural modifications, could be designed as potent α-glucosidase inhibitors.

| Compound Series | Most Potent Analogue (Example) | IC50 (µM) | Reference |

|---|---|---|---|

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | Compound 11j | 45.26 ± 0.03 | nih.gov |

| Spiroindolone analogues | Compound 5r | 14.05 ± 1.03 | mdpi.com |

| Lupane carboxamides | Betulonic acid C28-conjugate with triethylenetetramine (B94423) (Compound 11) | Potent micromolar inhibitor | mdpi.com |

Investigation of Cellular Pathway Modulation and Protein-Ligand Interactions (e.g., KPNB1 inhibition for analogues)

The modulation of cellular pathways through the inhibition of specific protein-ligand interactions is a key area of research for developing targeted therapies. Karyopherin beta 1 (KPNB1, also known as importin β1) is a major nuclear import receptor that is overexpressed in various cancers and plays a critical role in cell proliferation and survival. nih.govnih.gov Inhibition of KPNB1 can disrupt the nuclear import of crucial cellular cargoes, such as transcription factors, thereby modulating downstream signaling pathways and inducing apoptosis in cancer cells. nih.gov

While specific studies on 2-bromo-N-(3-fluorophenyl)propanamide as a KPNB1 inhibitor are limited, the investigation of small molecule inhibitors of KPNB1 reveals the potential for amide-containing compounds to target this protein. For example, a small molecule inhibitor, INI-60, has been shown to alter the localization of KPNB1 and its cargoes, including NF-κB/p65, NFAT, and AP-1, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, the KPNB1 inhibitor importazole (B163086) (IPZ) was found to block the nuclear transport of the transcription factor E2F1 in chronic myeloid leukemia (CML) cells, resulting in reduced proliferation and increased apoptosis. nih.gov This inhibition disrupts an E2F1-KPNA2-KPNB1 complex, down-regulating the expression of target genes like c-Myc. nih.gov

These studies demonstrate that inhibiting the protein-ligand interaction between KPNB1 and its cargo proteins can significantly impact cellular pathways related to cell survival and proliferation. The development of propanamide analogues designed to specifically interact with the cargo-binding site of KPNB1 could represent a viable strategy for modulating these oncogenic pathways.

Molecular Docking Simulations for Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (e.g., a protein receptor or enzyme). ajchem-a.comnih.gov This in silico method is crucial in drug discovery for understanding structure-activity relationships and for designing more potent and selective compounds. nih.gov

For propanamide derivatives targeting the TRPV1 receptor, molecular docking simulations have been performed using homology models of hTRPV1. nih.gov These studies help to rationalize the high potency of certain antagonists. For example, the docking analysis of the highly potent antagonist 49S suggested that its 4-methylpiperidinyl group engages in additional hydrophobic interactions within the receptor's binding pocket, explaining its superior activity compared to parent compounds. nih.gov Similarly, docking studies of other TRPV1 antagonists indicated that fluoro groups in the A-region can form favorable hydrophobic interactions with the receptor. researchgate.net

In the context of enzyme inhibition, molecular docking has been used to elucidate the binding modes of α-glucosidase inhibitors. These simulations can identify key amino acid residues in the enzyme's active site that interact with the inhibitor through hydrogen bonds and hydrophobic interactions, providing a molecular basis for the observed inhibitory activity. nih.gov

For a novel compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, which shares the 2-bromo-fluorophenyl moiety with the subject compound, molecular docking studies were performed against several bacterial protein targets. nih.gov The results showed a good binding affinity with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of approximately -7.0 kcal/mol, indicating stable interactions. nih.gov These computational analyses are invaluable for predicting potential biological targets and guiding the synthesis of new analogues with improved binding affinities. ajchem-a.com

| Compound/Analogue Class | Target Protein | Key Findings from Docking Simulation | Reference |

|---|---|---|---|

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | hTRPV1 | Identified additional hydrophobic interactions responsible for high potency. | nih.gov |

| Halogenated Phenyl Propanamides | hTRPV1 | Fluoro groups in the A-region make hydrophobic interactions with the receptor. | researchgate.net |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | DHFR and DHSS (bacterial) | Predicted good binding affinity with binding energies of ~ -7.0 kcal/mol. | nih.gov |

| Dexketoprofen Amide Derivatives | COX-1 and COX-2 | Evaluated binding affinities and identified multiple electrostatic interactions within the enzyme's active site. | mdpi.com |

Chemical Transformations and Advanced Derivatization of 2 Bromo N 3 Fluorophenyl Propanamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Heck-type couplings)

The bromine atom in 2-bromo-N-(3-fluorophenyl)propanamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgnih.gov For 2-bromo-N-(3-fluorophenyl)propanamide, this reaction would involve the coupling of the bromide with a variety of boronic acids or esters to introduce new aryl, heteroaryl, vinyl, or alkyl substituents at the alpha-position of the propanamide chain. The general reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. mdpi.commdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-phenyl-N-(3-fluorophenyl)propanamide |

| 2 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | N-(3-fluorophenyl)-2-(4-vinylphenyl)propanamide |

| 3 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | DMF/H₂O | N-(3-fluorophenyl)-2-(4-fluorophenyl)propanamide |

The Heck-type coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govmdpi.com In the case of 2-bromo-N-(3-fluorophenyl)propanamide, this reaction would enable the introduction of a variety of substituted vinyl groups. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand. mdpi.com The mechanism involves the oxidative addition of the bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Table 2: Potential Heck-type Coupling Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | N-(3-fluorophenyl)-2-styrylpropanamide |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | Methyl 2-(1-(3-fluorophenylamino)-1-oxopropan-2-yl)acrylate |

| 3 | 3,3,3-trifluoropropene | Herrmann-Beller palladacycle | NaOAc | DMF | N-(3-fluorophenyl)-2-(3,3,3-trifluoroprop-1-en-2-yl)propanamide |

Nucleophilic Substitution Reactions of the Bromine Atom with Various Nucleophiles

The bromine atom at the alpha-position to the carbonyl group of the amide is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. The reactivity of the C-Br bond is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

A variety of nucleophiles can be employed to displace the bromide ion. These include alkoxides, thiolates, azides, and amines, leading to the formation of ethers, thioethers, azides, and amino acid derivatives, respectively. The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding α-methoxy derivative. Similarly, treatment with sodium azide (B81097) would produce the α-azido compound, which can be further reduced to the corresponding α-amino amide. These transformations provide access to a diverse library of compounds with potential biological activities.

Table 3: Examples of Nucleophilic Substitution Reactions

| Entry | Nucleophile | Solvent | Product |

| 1 | Sodium methoxide | Methanol | 2-methoxy-N-(3-fluorophenyl)propanamide |

| 2 | Sodium thiophenoxide | DMF | N-(3-fluorophenyl)-2-(phenylthio)propanamide |

| 3 | Sodium azide | Acetone/H₂O | 2-azido-N-(3-fluorophenyl)propanamide |

| 4 | Piperidine | Acetonitrile | N-(3-fluorophenyl)-2-(piperidin-1-yl)propanamide |

Further Functionalization and Modifications of the Amide Linkage

The amide linkage in 2-bromo-N-(3-fluorophenyl)propanamide can undergo various transformations, although it is generally a stable functional group.

Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield 2-bromopropanoic acid and 3-fluoroaniline (B1664137). This reaction can be useful for cleaving the amide to unmask a carboxylic acid or an amine functionality for further derivatization.

Reduction of the amide to an amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the propanamide into the corresponding N-(3-fluorophenyl)propan-1-amine derivative.

N-Alkylation or N-Arylation of the amide nitrogen is generally difficult due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under specific conditions, such as using a strong base followed by an alkylating agent, N-functionalization can be achieved.

Furthermore, the amide can be activated for various transformations. For example, treatment with triflic anhydride (B1165640) in the presence of a pyridine (B92270) base can activate the amide for subsequent cyclization reactions. nsf.gov

Table 4: Potential Modifications of the Amide Linkage

| Transformation | Reagents | Product |

| Hydrolysis (Acidic) | HCl, H₂O, heat | 2-bromopropanoic acid + 3-fluoroaniline hydrochloride |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Sodium 2-bromopropanoate (B1255678) + 3-fluoroaniline |

| Reduction | LiAlH₄, THF | N-(2-bromo-propyl)-3-fluoroaniline |

| Activation | Triflic anhydride, 2-chloropyridine | Activated amide intermediate |

Cyclization Reactions Involving the Propanamide Backbone for Heterocyclic Ring Formation

The propanamide backbone of 2-bromo-N-(3-fluorophenyl)propanamide can be utilized in cyclization reactions to form various heterocyclic rings, which are important scaffolds in medicinal chemistry.

For instance, intramolecular nucleophilic substitution can lead to the formation of a four-membered azetidinone ring (a β-lactam). This would require deprotonation of the amide nitrogen with a strong base, followed by intramolecular attack on the carbon bearing the bromine atom.

Another possibility is the involvement of the propanamide in intramolecular Diels-Alder reactions, as has been demonstrated with related N-alkenyl substituted furanyl amides. researchgate.net If an unsaturated moiety were introduced into the molecule, for example, through a Heck coupling at the bromine position, an intramolecular cycloaddition could be envisioned to construct more complex polycyclic systems.

Furthermore, tandem reactions such as an alkynyl aza-Prins/oxidative halo-Nazarov cyclization sequence have been used to synthesize spirocyclic isoindolones from related amide precursors. nsf.gov This highlights the potential of the amide functionality to participate in sophisticated cyclization cascades to generate complex molecular architectures.

Table 5: Illustrative Cyclization Strategies

| Cyclization Type | Key Transformation | Resulting Heterocycle |

| Intramolecular Sₙ2 | Deprotonation of amide N, attack on C-Br | Azetidinone (β-lactam) |

| Intramolecular Diels-Alder | [4+2] cycloaddition of a tethered diene and dienophile | Polycyclic amide |

| Aza-Prins/Nazarov | Tandem cyclization of an activated amide with an alkyne | Spirocyclic isoindolone |

Regioselective Functionalization of the Fluorophenyl Moiety

The fluorophenyl ring in 2-bromo-N-(3-fluorophenyl)propanamide can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the fluorine atom and the amide group, will govern the regioselectivity of these reactions.

The fluorine atom is an ortho-, para-directing deactivator, while the amide group is also an ortho-, para-directing group. The combined directing effects would favor substitution at the positions ortho and para to the amide group and ortho to the fluorine atom. However, steric hindrance from the propanamide side chain may influence the substitution pattern.

Common electrophilic aromatic substitution reactions that could be performed on the fluorophenyl ring include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions may be challenging due to the deactivating nature of the fluorine and the potential for the Lewis acid to coordinate with the amide.

For example, bromination of the ring would likely occur at the position para to the amide group and ortho to the fluorine, yielding 2-bromo-N-(2-bromo-5-fluorophenyl)propanamide. Such functionalizations can be used to modulate the electronic properties and biological activity of the molecule. mdpi.com

Table 6: Potential Regioselective Functionalization of the Fluorophenyl Ring

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(3-fluoro-4-nitrophenyl)propanamide |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-(2-bromo-5-fluorophenyl)propanamide |

| Acylation | CH₃COCl, AlCl₃ | (Potentially low yielding) 2-bromo-N-(4-acetyl-3-fluorophenyl)propanamide |

Future Research Trajectories for Halogenated Propanamide Scaffolds

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The synthesis of halogenated propanamides, including 2-bromo-N-(3-fluorophenyl)propanamide, traditionally relies on methods that can generate significant chemical waste. A primary focus of future research is the development of greener, more atom-economical synthetic routes. Key areas of investigation include catalytic direct amidation and transamidation reactions, which offer alternatives to classical methods that often require stoichiometric activating agents and produce substantial byproducts.

Recent advancements in amide bond formation are moving away from traditional coupling reagents towards more sustainable catalytic systems. acs.orgnih.gov Boron-based catalysts, for instance, have shown promise in facilitating the direct condensation of carboxylic acids and amines. nih.gov Iron and ruthenium-based catalysts are also emerging as effective mediators for atom-economical amide synthesis, capable of proceeding under milder conditions and with reduced environmental impact. strath.ac.ukresearchgate.net The principles of green chemistry, such as the use of environmentally benign solvents or solvent-free conditions, are central to these new approaches. acs.orgmdpi.com

For the synthesis of α-haloamides specifically, research is exploring direct halogenation techniques that avoid the use of harsh or hazardous reagents. nih.gov The development of catalytic methods for the direct α-bromination of propanamides would represent a significant step forward in improving the atom economy of synthesizing compounds like 2-bromo-N-(3-fluorophenyl)propanamide.

Table 1: Comparison of Traditional vs. Sustainable Amide Synthesis Strategies

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Stoichiometric activating agents (e.g., carbodiimides, acyl chlorides) | Catalytic amounts of transition metals (Fe, Ru) or organocatalysts (boron-based) |

| Byproducts | Significant amounts of coupled reagent waste | Minimal byproducts, often volatile and easily removed |

| Conditions | Often harsh reaction conditions | Milder temperatures and pressures |

| Solvents | Use of conventional organic solvents | Preference for greener solvents or solvent-free conditions |

| Atom Economy | Low | High |

Advanced Computational Design and Virtual Screening of Novel Analogues with Tailored Molecular Properties

Computational chemistry offers powerful tools for the rational design and virtual screening of novel halogenated propanamide analogues with specific, tailored properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, while often applied in drug discovery, are increasingly being used in materials science and other areas of chemical research. researchgate.netnih.govontosight.ai

For instance, in silico methods can be employed to predict the binding affinities and interaction modes of brominated amides with various molecular targets, guiding the design of new materials with specific recognition capabilities. nih.govstrath.ac.uk Molecular docking studies can elucidate the role of the bromine and fluorine atoms in forming halogen bonds and other non-covalent interactions, which are crucial for molecular recognition. ontosight.aimdpi.com

QSAR models can be developed to correlate the structural features of a series of N-phenylpropanamides with their observed physical or chemical properties, enabling the prediction of properties for yet-to-be-synthesized analogues. nih.govresearchgate.net This predictive power accelerates the discovery of new compounds with desired characteristics, such as specific binding affinities or material properties, while minimizing the need for extensive empirical synthesis and testing.

Virtual screening of large compound libraries containing the halogenated propanamide scaffold can identify promising candidates for various applications. nih.govnih.gov By filtering compounds based on predicted properties and interactions, researchers can focus synthetic efforts on the most promising molecules, saving time and resources.

Table 2: Computational Tools in the Design of Halogenated Propanamide Analogues

| Computational Tool | Application | Predicted Properties |

| Molecular Docking | Simulating the interaction of a ligand with a target molecule. | Binding affinity, binding mode, key intermolecular interactions. |

| QSAR | Correlating chemical structure with a specific property. | Biological activity, physical properties (e.g., solubility, melting point). |

| Pharmacophore Modeling | Identifying the essential 3D features for molecular recognition. | Spatial arrangement of functional groups required for a desired interaction. |

| Virtual Screening | Computationally searching large libraries of compounds. | Identification of potential lead compounds with desired properties. |

Exploration of Undiscovered Mechanistic Pathways for Molecular Recognition and Biological Modulation

A deeper understanding of the fundamental mechanisms through which halogenated propanamides engage in molecular recognition and modulate biological or chemical systems is a critical area for future research. The presence of both a bromine and a fluorine atom in 2-bromo-N-(3-fluorophenyl)propanamide provides unique opportunities for a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions.

The role of halogen bonding, in particular, is an area of growing interest. acs.orgnih.govemorychem.science The electropositive region on the surface of the halogen atom (the σ-hole) can interact favorably with nucleophilic sites on other molecules, influencing molecular assembly and recognition events. acs.org Detailed mechanistic studies, combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods, can elucidate the precise nature and strength of these interactions. mdpi.comnih.gov

Conformational analysis of fluorophenyl propanamides is also crucial for understanding their behavior. chemscene.com The preferred three-dimensional structure of the molecule will dictate how it presents its functional groups for interaction with its environment. Understanding the conformational landscape can provide insights into the molecule's reactivity and recognition properties.

Furthermore, investigating the mechanisms of reactions involving the propanamide scaffold, such as copper-catalyzed N-arylation, can provide valuable information for designing more efficient synthetic routes and for understanding the reactivity of these compounds in various chemical environments. acs.orgnih.govontosight.ai

Strategic Integration of 2-bromo-N-(3-fluorophenyl)propanamide into Complex Molecular Architectures for Diverse Academic Applications (excluding pharmaceutical products)

Beyond its potential as a standalone molecule, 2-bromo-N-(3-fluorophenyl)propanamide and its analogues serve as valuable building blocks for the construction of more complex molecular architectures with applications in materials science, supramolecular chemistry, and as research tools in biochemistry. ontosight.ai

The reactive bromine atom at the α-position provides a handle for further chemical modification, allowing for the covalent attachment of the propanamide unit to other molecular scaffolds. This can be exploited in the synthesis of functional polymers, where the incorporation of halogenated monomers can impart desirable properties such as flame retardancy and altered thermal stability. mdpi.com

In the realm of supramolecular chemistry, the ability of the halogenated propanamide scaffold to participate in specific non-covalent interactions, such as halogen and hydrogen bonding, makes it an attractive component for the design of self-assembling systems and co-crystals. nih.gov These ordered assemblies can exhibit interesting material properties, such as novel optical or electronic behavior.

The use of such building blocks in the development of functional materials is a rapidly growing field. nih.gov For example, halogenated organic molecules are being explored for their potential in optoelectronic devices and porous materials. researchgate.net The unique electronic properties conferred by the halogen atoms can be harnessed to create materials with tailored light-harvesting or charge-transport capabilities.

Furthermore, the integration of this scaffold into larger molecules can provide probes for studying biological systems, for instance, by incorporating it into molecules designed to interact with specific proteins or nucleic acids, thereby elucidating biological processes without a direct therapeutic goal. The ability to introduce halogens site-specifically can also facilitate the synthesis of a wide array of derivatives through cross-coupling reactions, expanding the chemical space available for exploration in various academic disciplines. chemscene.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.